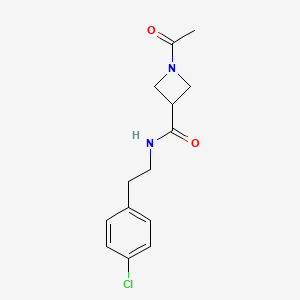
3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a trifluoromethyl group, a phenoxy group, a pyrrolidin group, and a pyrazine group. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile and related compounds play a significant role in the synthesis of various heterocyclic compounds. These heterocycles are crucial in numerous fields, including medicinal chemistry and materials science. For instance, enaminonitriles are used as key intermediates in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, as illustrated by the work of Fadda et al. (2012) in their synthesis of new heterocyclic compounds with potential biological activity (Fadda et al., 2012).
Antimicrobial and Anticancer Applications
Compounds like this compound have been used in the synthesis of new pyridines with significant antimicrobial and anticancer activities. Elewa et al. (2021) synthesized new pyridine derivatives from related carbonitriles and evaluated their antimicrobial and antitumor activities (Elewa et al., 2021).
Material Chemistry
These compounds also find applications in material chemistry. For example, the catalytic properties of pyrazine-2-carbonitrile derivatives have been explored by Karslyan et al. (2013) for the oxygenation of saturated and aromatic hydrocarbons (Karslyan et al., 2013).
Corrosion Inhibition
The derivatives of pyrazine-2-carbonitrile have been studied for their corrosion inhibition properties. Sudheer and Quraishi (2015) investigated aryl pyrazole pyridine derivatives as inhibitors against copper corrosion, demonstrating the diverse applicability of these compounds in industrial contexts (Sudheer & Quraishi, 2015).
Surface Chemistry
Additionally, these compounds are relevant in surface chemistry studies, as seen in research by Layman and Hemminger (2004), where interactions of pyrazine with hydroxylated surfaces were examined for insights into acid/base complex formation (Layman & Hemminger, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-[2-[3-(trifluoromethyl)phenoxy]acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)12-2-1-3-13(8-12)27-11-16(26)25-7-4-14(10-25)28-17-15(9-22)23-5-6-24-17/h1-3,5-6,8,14H,4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDOVPLSHXDKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2867377.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2867378.png)
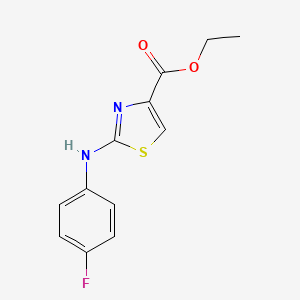
![6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867381.png)
![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2867382.png)
![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867383.png)
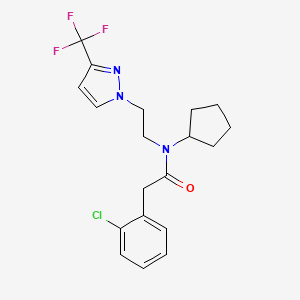
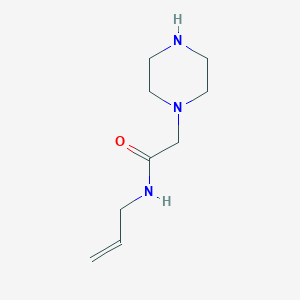
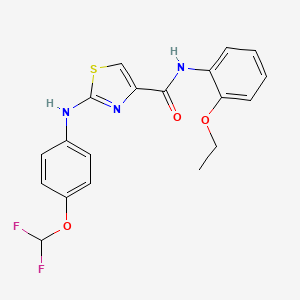
![1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2867393.png)

![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)

